molecular formula C8H11N3O3 B12466785 4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid

4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B12466785
M. Wt: 197.19 g/mol
InChI Key: OBVIHEANMOBAHW-UHFFFAOYSA-N
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Description

4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carbamoyl group at the 5-position of the pyrazole ring and a butanoic acid moiety attached to the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of a suitable precursor containing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-carbamoyl-1H-pyrazol-1-yl)butanoic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-(5-carbamoylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H11N3O3/c9-8(14)6-3-4-10-11(6)5-1-2-7(12)13/h3-4H,1-2,5H2,(H2,9,14)(H,12,13)

InChI Key

OBVIHEANMOBAHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCCC(=O)O)C(=O)N

Origin of Product

United States

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